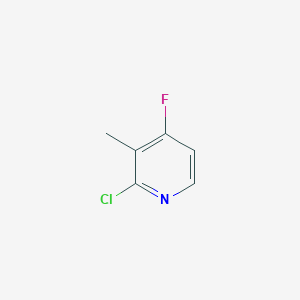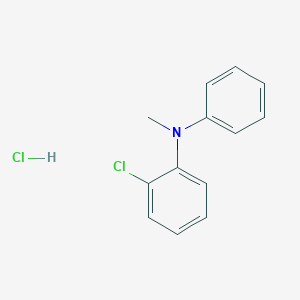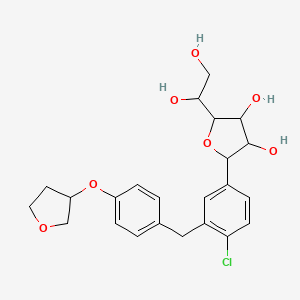
Empagliflozin R-Furanose
描述
Empagliflozin R-Furanose is a synthetic derivative of Empagliflozin, a natural compound found in plants . It belongs to the class of drugs for the treatment of type II diabetes . The chemical name is (2R,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .
Synthesis Analysis
This compound is synthesized through a series of chemical processes focusing on the key C-glycosylation step . The synthesis involves the addition of an organometallic species to a carbonyl derivative followed by a reduction .Molecular Structure Analysis
The molecular formula of this compound is C23H27ClO7 . Its molecular weight is 450.91 g/mol .Chemical Reactions Analysis
This compound has been shown to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects .Physical And Chemical Properties Analysis
This compound is a neat product with a molecular weight of 450.909 .作用机制
Target of Action
Empagliflozin R-Furanose primarily targets the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is a transporter primarily responsible for the reabsorption of glucose in the kidney . By inhibiting SGLT2, this compound reduces the reabsorption of glucose, leading to an increase in glucose excretion .
Mode of Action
This compound interacts with its target, SGLT2, by inhibiting its function . This inhibition blocks the reabsorption of glucose in the kidney, thereby increasing the amount of glucose excreted in the urine . This mechanism corrects hyperglycemia independently of insulin .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting SGLT2, it reduces renal glucose reabsorption, leading to glucosuria and a decrease in plasma glucose levels . This action also results in a reduction in glycemic spikes and glycated hemoglobin A1C levels with prolonged use . Furthermore, this compound has been found to modulate the PI3K/AKT/P21 signaling pathway in the senescent liver .
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . This compound shows linear pharmacokinetics with respect to time . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .
Result of Action
The primary result of this compound’s action is the lowering of blood glucose levels . By preventing glucose reabsorption in the kidneys, it increases the amount of glucose excreted in the urine, thereby reducing hyperglycemia . Additionally, this compound has been found to have pleiotropic effects, including cardiomyocyte oxidative stress modulation, influencing cardiomyocyte stiffness, myocardial extracellular matrix remodeling, and systemic inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the effectiveness of this compound can be affected by the patient’s overall health status, including the presence of conditions like heart failure .
实验室实验的优点和局限性
The main advantage of using empagliflozin R-Furanose in laboratory experiments is that it is a potent inhibitor of this compound, which makes it an ideal agent for studying the effects of this compound inhibition. Additionally, this compound is relatively safe and well-tolerated in both animal models and clinical trials. The main limitation of using this compound in laboratory experiments is that it is not approved for use in humans, so it cannot be used in clinical trials.
未来方向
The potential future directions for research on empagliflozin R-Furanose include further studies on its efficacy and safety in clinical trials, studies on its effects on various markers of metabolic syndrome, and studies on its potential use in combination therapies. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as obesity and cardiovascular disease. Finally, further research could be conducted on the potential for this compound to reduce the risk of developing type 2 diabetes in at-risk populations.
科学研究应用
Empagliflozin R-Furanose has been studied extensively in both animal models and clinical trials. In animal studies, this compound has been shown to reduce blood glucose levels in both diabetic and non-diabetic animals. In clinical trials, this compound has been shown to reduce blood glucose levels and improve glycemic control in patients with type 2 diabetes. Additionally, this compound has been shown to reduce body weight, cholesterol levels, and other markers of metabolic syndrome.
生化分析
Biochemical Properties
Empagliflozin R-Furanose interacts with various enzymes, proteins, and other biomolecules to exert its effects. It primarily inhibits the sodium-glucose co-transporter 2, which is responsible for glucose reabsorption in the kidneys . By inhibiting this transporter, this compound increases urinary glucose excretion, thereby lowering blood glucose levels. Additionally, it interacts with dipeptidyl peptidase 4, reducing postprandial glucose levels . These interactions highlight the compound’s role in glucose metabolism and its potential therapeutic benefits for patients with type 2 diabetes.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase erythropoietin production, which enhances erythropoiesis and improves myocardial function by enhancing oxygen delivery to tissues . Additionally, this compound protects cardiomyocytes from ischemia/reperfusion-induced injury by activating the ERK1/2-dependent cell-survival signaling pathway . These effects underscore the compound’s potential in improving cardiovascular outcomes in patients with diabetes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the sodium-glucose co-transporter 2, reducing renal glucose reabsorption and promoting urinary glucose excretion . This inhibition leads to a decrease in plasma glucose levels and an improvement in glycemic control. Additionally, this compound modulates oxidative stress and myocardial extracellular matrix remodeling by inhibiting the Na+/H+ exchanger 1 . These molecular interactions contribute to the compound’s therapeutic effects in managing diabetes and its complications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies. For instance, in a study involving patients with ST-elevation myocardial infarction, this compound treatment improved left ventricular ejection fraction over a 40-day period . Additionally, the compound has demonstrated long-term cardioprotective effects by reducing the susceptibility to reperfusion-induced arrhythmias . These findings highlight the compound’s potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodents, the compound has been shown to improve glucose metabolism by enhancing urinary glucose excretion and reducing blood glucose levels . Higher doses of this compound have been associated with greater reductions in blood glucose levels and improved cardiovascular outcomes . At very high doses, the compound may exhibit toxic or adverse effects, underscoring the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It promotes the catabolism of branched-chain amino acids and affects the mTOR/p-ULK1 signaling pathway, enhancing autophagy in diabetic hearts . Additionally, the compound influences fatty acid metabolism, which may contribute to its cardioprotective effects . These metabolic interactions highlight the compound’s multifaceted role in regulating metabolic processes and improving cardiovascular health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is well absorbed after oral administration and reaches peak plasma concentrations within a few hours . The compound is distributed to major organs, including the kidneys, liver, and heart, where it exerts its therapeutic effects . The transport and distribution of this compound are crucial for its efficacy in managing diabetes and its complications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the renal proximal tubules, where it inhibits the sodium-glucose co-transporter 2 . Additionally, it may localize to other cellular compartments, such as the mitochondria and endoplasmic reticulum, where it modulates oxidative stress and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-5-(1,2-dihydroxyethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUDPJZAZMKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
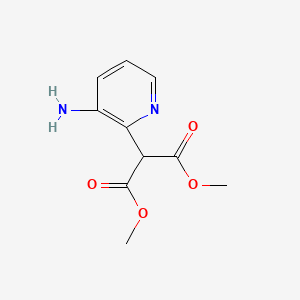
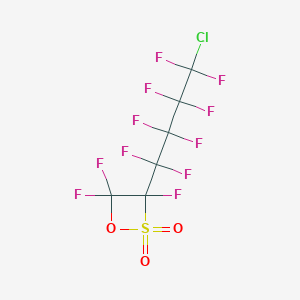
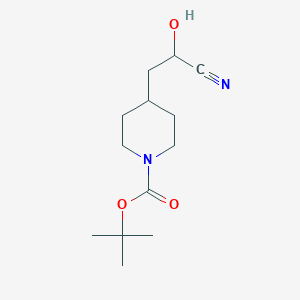
![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)



![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)
